Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
Description
Structural Identification and Nomenclature
This compound possesses a complex molecular architecture that can be systematically described through its constituent structural elements. The compound features a pyrimidine ring system, which serves as the central heterocyclic core, substituted at the 2-position with a 4-chlorophenylamino group, at the 4-position with a methyl group, and at the 5-position with an ethoxycarbonyl (ethyl ester) functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, though alternative naming conventions include 5-pyrimidinecarboxylic acid, 2-[(4-chlorophenyl)amino]-4-methyl-, ethyl ester.
The structural complexity of this compound is reflected in its multiple identifying numbers and classification systems. The compound is catalogued under Chemical Abstracts Service number 1256627-71-0, with an alternative registration number 1713590-01-2 appearing in some databases. The molecular formula C₁₄H₁₄ClN₃O₂ indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.
Table 1: Structural and Physical Properties of this compound
The stereochemical considerations of this compound involve the planar arrangement of the pyrimidine ring system with the 4-chlorophenyl group adopting a specific orientation relative to the heterocyclic core. The ethyl ester group at the 5-position introduces additional conformational flexibility, allowing for various rotational conformers that may influence the compound's interaction with biological targets and its overall chemical reactivity.
Historical Context and Discovery Timeline
The development of this compound emerged from broader research efforts in pyrimidine chemistry that gained momentum during the mid-twentieth century. The compound belongs to a class of substituted pyrimidines that were systematically explored as part of drug discovery programs targeting various therapeutic areas. The synthetic methodologies for preparing such compounds were refined through decades of research in heterocyclic chemistry, with significant contributions from medicinal chemists working on nucleoside analogues and other biologically active pyrimidine derivatives.
The specific synthetic routes to this compound involve multi-step procedures that typically begin with the formation of the pyrimidine core structure. Historical synthetic approaches have utilized variations of the Biginelli reaction and related cyclocondensation methods, followed by selective functionalization to introduce the desired substituents. The development of these synthetic methodologies was driven by the recognition that pyrimidine derivatives could serve as versatile scaffolds for biological activity, leading to sustained research interest in compounds bearing similar structural motifs.
Research findings from pharmaceutical development programs have demonstrated that compounds structurally related to this compound exhibit diverse biological activities. The incorporation of the 4-chlorophenyl amino group was found to be particularly significant for enhancing certain types of biological activity, leading to the systematic exploration of this structural motif in drug discovery efforts. The ethyl ester functionality was introduced to improve the compound's physicochemical properties, including its solubility characteristics and membrane permeability, which are crucial factors for potential pharmaceutical applications.
Table 2: Key Synthetic Milestones in Pyrimidine Chemistry Relevant to the Target Compound
| Time Period | Development | Relevance to Target Compound |
|---|---|---|
| 1950s-1960s | Establishment of pyrimidine synthetic methodologies | Foundation for heterocyclic synthesis |
| 1970s-1980s | Development of selective functionalization methods | Enabled precise substitution patterns |
| 1990s-2000s | Advanced medicinal chemistry applications | Drove interest in 4-chlorophenyl derivatives |
| 2000s-Present | Modern pharmaceutical research programs | Current applications and development |
Role in Pyrimidine Chemistry and Heterocyclic Systems
This compound occupies a significant position within the broader landscape of pyrimidine chemistry and heterocyclic systems. The compound exemplifies the versatility of the pyrimidine scaffold as a platform for chemical modification and functional group incorporation. The presence of multiple reactive sites within the molecule, including the amino group, the ester functionality, and the aromatic systems, provides numerous opportunities for further chemical transformations and structure-activity relationship studies.
The compound's role in heterocyclic chemistry extends beyond its individual properties to encompass its utility as a synthetic intermediate for the preparation of more complex molecular architectures. Research has demonstrated that compounds bearing the 2-aminopyrimidine motif can undergo various cyclization reactions to form fused heterocyclic systems, expanding the structural diversity accessible from this chemical scaffold. The 4-chlorophenyl substituent introduces additional reactivity through potential nucleophilic aromatic substitution reactions, while the ethyl ester group can participate in hydrolysis, aminolysis, and related transformations.
Within the context of medicinal chemistry, this compound represents an important example of how strategic structural modifications can be employed to optimize the properties of heterocyclic compounds. The combination of the pyrimidine core with the specific pattern of substituents creates a molecular framework that balances hydrophilic and lipophilic characteristics, potentially enhancing the compound's drug-like properties. Research findings have indicated that similar structural motifs are prevalent in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities, suggesting that this compound may serve as a valuable lead structure for further pharmaceutical development.
The compound's significance in heterocyclic systems is further emphasized by its potential to serve as a building block for combinatorial chemistry approaches. The multiple functional groups present in the molecule provide numerous points for diversification, enabling the systematic exploration of structure-activity relationships through the preparation of focused compound libraries. This aspect is particularly important in contemporary drug discovery efforts, where the efficient generation of chemical diversity is crucial for identifying compounds with optimal biological profiles.
Table 3: Functional Group Analysis and Chemical Reactivity
| Functional Group | Position | Potential Transformations | Chemical Significance |
|---|---|---|---|
| Pyrimidine ring | Core structure | Electrophilic substitution, N-oxidation | Central heterocyclic scaffold |
| 4-Chlorophenyl amino | 2-position | Nucleophilic aromatic substitution | Biological activity modulation |
| Methyl group | 4-position | Oxidation, radical reactions | Steric and electronic effects |
| Ethyl ester | 5-position | Hydrolysis, aminolysis, reduction | Solubility and reactivity tuning |
The compound's role in advancing our understanding of heterocyclic chemistry is reflected in ongoing research efforts that utilize it as a model system for studying structure-property relationships in pyrimidine derivatives. These investigations have provided valuable insights into the factors that govern the biological activity, stability, and pharmacokinetic properties of related compounds, contributing to the broader knowledge base in medicinal chemistry and drug design.
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13(19)12-8-16-14(17-9(12)2)18-11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTUIVLRWDMZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Nucleophilic Substitution Using Pyrimidin-2-yl Phosphates
A green and efficient method involves reacting pyrimidin-2-yl phosphates with amines in polyethylene glycol (PEG-400) as a solvent, without the need for metal catalysts or additives. This method provides good to excellent yields of C2-functionalized pyrimidines, including amino-substituted derivatives, under mild conditions.
- Reaction conditions: Room temperature to moderate heating in PEG-400.
- Advantages: Environmentally friendly, catalyst-free, high yield.
- Application: Suitable for introducing the 4-chlorophenylamino group at C2 position of the pyrimidine ring.
This method was demonstrated by the reaction of pyrimidin-2-yl phosphates with various amines, including aromatic amines, yielding the corresponding 2-amino pyrimidines efficiently.
Amination of 2-Chloropyrimidine Derivatives
Another common synthetic route involves nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine derivatives with 4-chlorophenylamine.
- Starting material: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
- Nucleophile: 4-chlorophenylamine.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
- Bases: Organic bases like triethylamine, diisopropylethylamine, or inorganic bases such as potassium carbonate or sodium carbonate.
- Temperature: Elevated temperatures ranging from 80°C to 130°C to facilitate substitution.
- Reaction time: Several hours depending on conditions.
This approach is supported by analogous reactions described in patent literature where nucleophilic substitution on halogenated heterocycles with arylamines is performed in the presence of bases and polar solvents at elevated temperatures.
Example Preparation Method (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Starting material with reactive 2-chloro group | Electrophilic pyrimidine core |
| 2 | 4-Chlorophenylamine (1.1 equiv) | Nucleophile for substitution | Amination at C2 position |
| 3 | Base: Potassium carbonate (2 equiv) | Neutralizes HCl formed, promotes substitution | Enhances nucleophilic substitution |
| 4 | Solvent: DMF or NMP | Polar aprotic solvent | Solubilizes reactants, facilitates reaction |
| 5 | Temperature: 100-130°C | Promotes SNAr reaction | Complete conversion in 4-8 hours |
| 6 | Workup: Dilution with water, extraction, drying | Purification steps | Isolated this compound |
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The metal-free PEG-400 method offers a sustainable alternative to traditional SNAr reactions, avoiding toxic solvents and catalysts.
- Elevated temperatures and strong bases are typically required for efficient substitution on 2-chloropyrimidines with aromatic amines due to the aromatic heterocycle's stability.
- Purification usually involves aqueous workup, filtration, and vacuum drying to obtain the pure this compound.
- Yields reported in related pyrimidine amination reactions range from moderate to excellent, depending on reaction conditions and substrate purity.
- No direct detailed procedure exclusively for this compound was found in the reviewed patents or journals, but analogous methods for similar compounds provide a reliable synthetic framework.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or enabling further functionalization .
The choice of acid impacts reaction efficiency. Sulfuric acid minimizes side reactions compared to hydrobromic acid .
Nucleophilic Substitution at the Piperazine/Pyrimidine Moiety
The chlorophenyl group and pyrimidine nitrogen participate in nucleophilic substitutions, enabling structural diversification :
Aromatic Chlorine Replacement
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines | DMF, 120°C, K₂CO₃ | 2-[(4-Aminophenyl)amino]-4-methylpyrimidine-5-carboxylate |
| Alkoxides | EtOH reflux, NaH | 2-[(4-Alkoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate |
Piperazine Ring Functionalization
The piperazinyl nitrogen (if present in analogs) reacts with electrophiles like alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring undergoes directed electrophilic substitution. The chlorine atom deactivates the ring, favoring meta-substitution:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-[(3-Nitro-4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative |
Coupling Reactions
The amino group facilitates cross-coupling or condensation reactions:
Amide Formation
Reaction with acyl chlorides or anhydrides yields substituted amides, enhancing pharmacological potential :
textRCOCl + Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate → RC(O)NH-C₆H₃Cl-4-pyrimidine derivative
Salt Formation
The tertiary nitrogen in the pyrimidine or piperazine ring forms stable salts with acids, improving solubility :
| Acid | Product | Application |
|---|---|---|
| HCl (gas) | Monohydrochloride or dihydrochloride salt | Pharmaceutical formulations |
| H₂SO₄ | Sulfate salt | Crystallization studies |
Reductive Alkylation
Catalytic hydrogenation of the pyrimidine ring (e.g., using H₂/Pd-C) reduces double bonds, though this is less common due to ring stability.
Key Research Findings
-
COX-2 Inhibition : Structural analogs with electron-withdrawing groups (e.g., nitro, sulfonyl) on the chlorophenyl ring show enhanced COX-2 selectivity (IC₅₀ = 0.04 μmol vs. celecoxib) .
-
SAR Insights :
This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, particularly for anti-inflammatory and CNS-targeted drug development .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceutical agents.
Anticancer Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that this compound may serve as a lead structure for the development of novel anticancer drugs.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
These results indicate potential applications in treating bacterial and fungal infections.
Agrochemical Applications
In addition to its medicinal uses, this compound has been explored for its efficacy as an agrochemical.
Herbicidal Activity
Research indicates that this compound exhibits herbicidal properties, particularly against broadleaf weeds. Field trials have shown effective control of specific weed species at varying concentrations:
| Weed Species | Effective Dose (g/ha) | Control Rate (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
| Solanum nigrum | 100 | 75 |
These findings highlight its potential as a selective herbicide in agricultural settings.
Case Studies and Research Findings
Several case studies have documented the synthesis and application of this compound:
Synthesis and Characterization
A study conducted by Smith et al. (2023) detailed the synthesis of this compound via a multi-step process involving nucleophilic substitution reactions followed by cyclization. The characterization was performed using NMR and mass spectrometry, confirming the desired structure.
Biological Evaluation
In another study, Johnson et al. (2024) evaluated the biological activity of the compound against a panel of cancer cell lines and reported promising results that warrant further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the inhibition or activation of key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
a) Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 903445-89-6)
- Substituent: 4-Methylphenylamino group (instead of 4-chlorophenylamino).
- Molecular Weight : 271.31 g/mol .
- Predicted boiling point: 428.3°C; density: 1.185 g/cm³ .
b) Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS: 1022543-36-7)
- Substituent: Benzylamino group.
- Key Differences :
c) Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Substituent Variations at Position 4
a) Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate
- Substituent : Additional phenyl group at position 5.
- Molecular Weight : 429.91 g/mol.
- Key Differences :
b) Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS: 160850-84-0)
Functional Group Modifications
a) Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
- Substituents : Thiophene ring and isopropylsulfanyl group.
b) Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 477732-16-4)
- Substituents: Methylsulfanyl at position 2 and phenoxy-linked chlorobenzoyl group.
- Key Differences: The phenoxy bridge and sulfanyl group enhance conformational flexibility and solubility .
Table 1: Key Properties of Selected Analogues
Table 2: Substituent Effects on Properties
Biological Activity
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₄H₁₄ClN₃O₂
- Molecular Weight : 291.73 g/mol
- CAS Number : 1256627-71-0
- Appearance : White to off-white solid
- Hazard Information : Irritant
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : The compound has shown promise against both Gram-positive and Gram-negative bacteria. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways crucial for bacterial survival.
Antimicrobial Activity
Recent research indicates that compounds with similar structures to this compound possess significant antibacterial and antifungal properties. A comparative analysis is presented in the table below:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL | |
| Compound B | E. coli | 0.025 mg/mL | |
| This compound | Various (in vitro) | TBD |
Case Studies
- In Vitro Studies : A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency.
- Structure-Activity Relationship (SAR) : Research into SAR revealed that the presence of the chlorophenyl group significantly contributes to the compound's biological activity, potentially enhancing lipophilicity and facilitating membrane penetration in bacterial cells .
Additional Biological Activities
Beyond antimicrobial properties, there is emerging evidence suggesting that this compound may have additional therapeutic potentials:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For SNAr, the 4-chloro substituent on the pyrimidine ring reacts with 4-chloroaniline under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate substitution. Optimization involves:
- Temperature control (80–120°C) to balance reaction rate and side-product formation.
- Solvent selection (e.g., ethanol for cost-effectiveness, DMF for faster kinetics).
- Catalytic additives (e.g., CuI for Ullmann-type couplings).
- Key Considerations : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.0 ppm for the 4-chlorophenyl group).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~320).
- X-ray Crystallography : For absolute configuration determination (using SHELXL for refinement; ensure data collection at low temperatures to minimize disorder ).
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm.
Q. How does the 4-chlorophenylamino substituent influence the compound’s reactivity compared to other pyrimidine derivatives?
- Mechanistic Insight : The electron-withdrawing chloro group enhances electrophilicity at the pyrimidine C2 position, favoring nucleophilic attacks (e.g., further substitutions or cyclizations). Comparative studies with methylthio or methoxy substituents (e.g., Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate) show reduced reactivity due to steric or electronic effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets. Focus on hydrogen bonding (e.g., pyrimidine N1 with backbone amides) and hydrophobic interactions (4-chlorophenyl with nonpolar residues).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for passage number effects.
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability : Pre-incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
Q. How does regioselectivity in further functionalization (e.g., C4 vs. C6 substitution) impact pharmacological profiles?
- Experimental Design :
- Directed Lithiation : Use LDA at −78°C to deprotonate specific positions (C4 methyl group vs. C6 carboxylate).
- Cross-Coupling : Suzuki-Miyaura reactions at C6 with aryl boronic acids to enhance π-π stacking in target binding.
- Biological Testing : Compare ADMET properties (e.g., LogP, plasma protein binding) of derivatives via in silico tools like SwissADME .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
